![molecular formula C15H9ClN2O3 B12356319 Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate typically involves a multi-step process. One common method includes the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . The reaction is carried out in a solvent such as absolute ethanol, with potassium carbonate as a base, and refluxed to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of benzodiazepines by utilizing a flow platform . The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .
化学反应分析
Types of Reactions
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of a chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines .
科学研究应用
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . The pathways involved include modulation of neurotransmitter release and receptor activity.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
属性
分子式 |
C15H9ClN2O3 |
|---|---|
分子量 |
300.69 g/mol |
IUPAC 名称 |
methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7H,1H3 |
InChI 键 |
VRUQPNSANANFPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=NC3=C(C=CC(=C3)Cl)C(=O)N=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


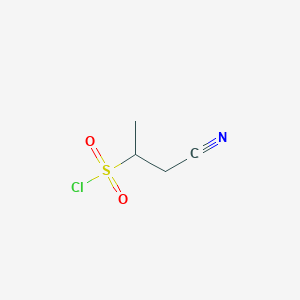
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
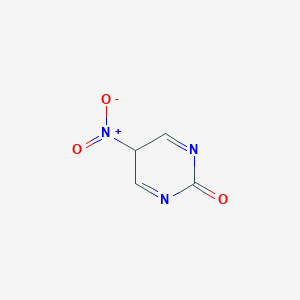
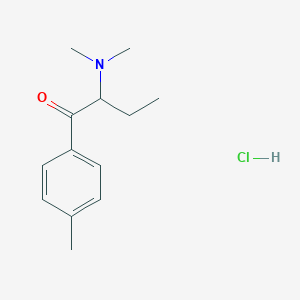
![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)

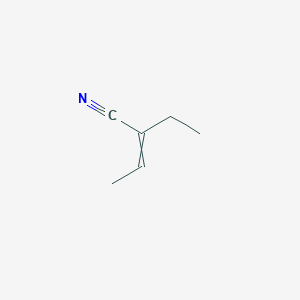
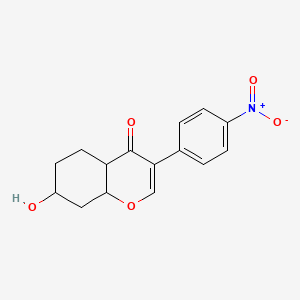
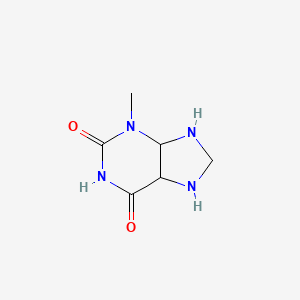
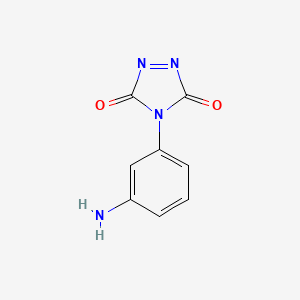
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)

